molecular formula C21H40N2O5 B1396038 Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate CAS No. 69912-63-6

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate

Cat. No.: B1396038
CAS No.: 69912-63-6
M. Wt: 400.6 g/mol
InChI Key: IHZHDSHEYMELJP-ZCMDIHMWSA-N
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Description

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis and Synthesis : This compound plays a role in palladium-catalyzed coupling processes, particularly in α-arylation of esters. It's involved in creating α-aryl carboxylic acid derivatives, essential in organic syntheses (Huang, Deluca, & Hartwig, 2012).

  • Crystal Structure Analysis : The crystal structure of a compound closely related to Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate has been studied. It forms a network of hydrogen bonds, which is significant for understanding molecular interactions and properties (Bryndal & Lis, 2007).

  • Peptide Synthesis : This chemical is used in the synthesis of various peptides and amino acid derivatives. It's instrumental in processes like enantioselective synthesis and protecting amino groups during peptide chain assembly (Alonso, Santacana, Rafecas, & Riera, 2005).

  • Chemical Modifications : The compound is used for N-tert-butoxycarbonylation of amines, an important reaction in organic chemistry for modifying chemical structures and properties (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

  • Synthetic Chemistry : It plays a critical role in the synthesis of unnatural amino acids and amino acid derivatives, contributing to the development of new pharmaceuticals and research tools (Acosta et al., 1991).

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.

Mode of Action

Boc-L-Ser(Me)-OH DCHA is a tert-butoxycarbonyl (Boc) derivative of serine . The Boc group is a protective group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during peptide synthesis . The Boc group can be removed under acidic conditions when it’s no longer needed .

Pharmacokinetics

The Boc group in Boc-L-Ser(Me)-OH DCHA may influence its pharmacokinetic properties by affecting its solubility, stability, and membrane permeability .

Action Environment

The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions , which means the compound’s activity could be influenced by the pH of its environment.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHDSHEYMELJP-ZCMDIHMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705349
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69912-63-6
Record name N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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